molecular formula C10H12O3S B13619732 Methyl 3-(5-ethylthiophen-2-yl)-3-oxopropanoate

Methyl 3-(5-ethylthiophen-2-yl)-3-oxopropanoate

Cat. No.: B13619732
M. Wt: 212.27 g/mol
InChI Key: FBFMMZXEWRUXKD-UHFFFAOYSA-N
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Description

Methyl 3-(5-ethylthiophen-2-yl)-3-oxopropanoate is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. Compounds containing thiophene rings are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(5-ethylthiophen-2-yl)-3-oxopropanoate typically involves the condensation of thiophene derivatives with appropriate esterifying agents. One common method is the reaction of 5-ethylthiophene-2-carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ester .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale condensation reactions using continuous flow reactors. These methods ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(5-ethylthiophen-2-yl)-3-oxopropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-(5-ethylthiophen-2-yl)-3-oxopropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-(5-ethylthiophen-2-yl)-3-oxopropanoate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(5-ethylthiophen-2-yl)-3-oxopropanoate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the ethyl group on the thiophene ring can affect its electronic properties and interactions with other molecules, making it distinct from other similar compounds .

Properties

Molecular Formula

C10H12O3S

Molecular Weight

212.27 g/mol

IUPAC Name

methyl 3-(5-ethylthiophen-2-yl)-3-oxopropanoate

InChI

InChI=1S/C10H12O3S/c1-3-7-4-5-9(14-7)8(11)6-10(12)13-2/h4-5H,3,6H2,1-2H3

InChI Key

FBFMMZXEWRUXKD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(S1)C(=O)CC(=O)OC

Origin of Product

United States

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